GSK J5 is a chemical compound recognized primarily for its role as an inhibitor of histone demethylases, specifically targeting lysine-specific demethylase 6B, also known as Jumonji domain-containing protein D3. This compound is significant in the study of epigenetic regulation and has applications in both cancer research and parasitology. GSK J5 is characterized as a cell-permeable ester derivative of an inactive control compound, GSK J2, and serves as an inactive isomer of GSK J4, which is a potent inhibitor of histone demethylases.
GSK J5 was developed by GlaxoSmithKline and has been studied extensively in various research contexts, including its effects on Schistosoma species and its potential therapeutic applications in cancer treatment. The compound is synthesized through a series of organic reactions involving pyridine and pyrimidine derivatives.
GSK J5 falls under the category of small molecule inhibitors, specifically designed to modulate enzyme activity related to histone methylation. It is classified as an inactive control compound for GSK J4 and is utilized in biochemical studies to understand the role of histone demethylases in cellular processes.
The synthesis of GSK J5 involves several key steps:
The synthesis process requires precise control over reaction conditions including temperature, pressure, and pH to ensure high yield and purity. Common techniques employed include crystallization and chromatography for purification.
The molecular structure of GSK J5 includes a pyrimidine core linked to a benzazepine moiety with an ester functional group. The specific arrangement of atoms allows for interaction with target enzymes.
GSK J5 participates in several chemical reactions:
GSK J5 acts primarily by inhibiting lysine-specific demethylase 6B, leading to alterations in histone methylation patterns. This inhibition affects gene expression associated with critical cellular processes such as cell cycle regulation and apoptosis.
GSK J5 has notable applications in scientific research:
GSK J5 hydrochloride (GSK J5 HCl) represents a specialized chemical tool in epigenetic research, specifically engineered to serve as a critical methodological control in studies investigating histone demethylation mechanisms. This compound is structurally classified as a pyrimidine derivative with a molecular weight of 453.97 g/mol and the chemical formula C₂₄H₂₈ClN₅O₂ [1] [10]. Its primary research utility stems from its designation as the enantiomerically distinct, biologically inactive counterpart of the histone demethylase inhibitor GSK J4. As an essential component of the chemical probe portfolio developed through collaborations between academic institutions and the Structural Genomics Consortium (SGC), GSK J5 HCl enables rigorous validation of epigenetic mechanisms attributed to its active analogs [1] [3].
GSK J5 HCl fulfills an indispensable function as a negative control compound in experimental designs targeting the Jumonji C (JmjC) domain-containing histone demethylases, particularly the KDM6 subfamily (JMJD3 and UTX). Its physicochemical properties—including cell permeability and structural similarity to active inhibitors—allow it to mirror the cellular uptake and biodistribution of its active counterpart GSK J4 without eliciting functional effects on demethylase activity [1] [10]. This precise mimicry establishes GSK J5 HCl as a cornerstone for eliminating confounding variables in epigenetic studies, such as:
Experimental validation across multiple cancer models demonstrates its control utility. For instance, in glioblastoma studies, GSK J5 HCl treatment (at concentrations equivalent to active GSK J4) showed no significant alteration in H3K27me3 levels, proliferation rates, or apoptotic induction in U87 and U251 glioma cell lines, whereas GSK J4 produced dose-dependent epigenetic and phenotypic changes [2] [8]. This differential response confirms the specificity of KDM6B inhibition observed with active compounds.
Table 1: Research Applications of GSK J5 HCl as a Negative Control
Experimental Context | Cell Line/Model | Key Measured Outcome | Finding |
---|---|---|---|
Glioblastoma Therapeutics | U87, U251 glioma cells | H3K27me3 levels, proliferation, apoptosis | No significant effect vs. untreated controls |
Leukemia Epigenetic Targeting | AML primary monocytes | HOX gene expression, H3K27me3 enrichment | No alteration in methylation or transcription |
Macrophage Inflammation Models | Human primary macrophages | Cytokine production (TNF-α, IL-6) | No suppression of inflammatory response |
The mechanistic inertia of GSK J5 HCl arises from its stereospecific configuration, which disrupts the molecular interactions essential for catalytic inhibition within JmjC demethylases. While GSK J4 (the active R-enantiomer) chelates Fe²⁺ in the enzymatic active site through its pyridyl-pyrimidine moiety and competitively displaces α-ketoglutarate, the molecular topology of GSK J5 HCl prevents this engagement [4]. Structural analyses reveal that the spatial orientation of its tetrahydrobenzazepine group and pyrimidine ring fails to establish bidentate metal coordination or hydrogen bonding with residues critical for JMJD3 inhibition (e.g., Lys1381, Asn1480) [4] [7]. Consequently, it exhibits:
Biochemical validation is evidenced by mass spectrometry and Western blot analyses across diverse cellular systems. In human macrophages—where JMJD3 regulates inflammatory responses—GSK J5 HCl treatment left lipopolysaccharide-induced H3K27me3 dynamics unchanged, whereas GSK-J1 or GSK-J4 significantly increased global H3K27me3 and suppressed cytokine expression [4]. This inertness extends to its metabolic stability; unlike GSK J4 (a prodrug hydrolyzed to GSK-J1 intracellularly), GSK J5 HCl undergoes no bioactivation to demethylase-inhibiting species [3] [10].
Table 2: Structural and Functional Comparison of GSK J5 HCl vs. Active Demethylase Inhibitors
Characteristic | GSK J5 HCl | GSK J4 (Active Control) |
---|---|---|
Metal-Chelating Capacity | Ineffective bidentate coordination | High-affinity Fe²⁺ chelation |
α-KG Competition | No displacement | Competitive inhibition |
H3K27me3 Modulation | No increase in any cell type tested | Dose-dependent hypermethylation |
Enzymatic IC₅₀ (JMJD3) | >100 μM (inactive) | 60–280 nM |
Cellular Metabolites | No active derivatives | Hydrolyzed to GSK-J1 (active acid) |
The experimental utility of GSK J5 HCl is intrinsically tied to its relationship with pharmacologically active analogs:
GSK J5 HCl is synthesized as the isomeric counterpart to GSK J4, sharing identical elemental composition (C₂₄H₂₇N₅O₂) but differing in atomic arrangement. This isomerism abolishes its hydrolysis to a JMJD3-inhibiting species while preserving comparable logP (2.98) and solubility profiles (~50 mM in DMSO) [1] [3]. Consequently, it mirrors GSK J4’s cellular uptake without generating active metabolites. This precise mirroring establishes its role in confirming on-target mechanisms—observed phenotypic changes (e.g., apoptosis in glioma cells, HOX gene repression in leukemia) can be causally linked to JMJD3/UTX inhibition only when absent in GSK J5 HCl-treated samples [2] [8].
The collaborative distribution framework governing these compounds further underscores their interdependence. GSK J5 HCl is supplied alongside active probes through partnerships with the SGC, ensuring researchers access matched inactive/active pairs necessary for target validation [1] [10]. This availability standardizes control experiments across epigenetic studies, from cancer therapeutics to immunomodulation.
Table 3: Key Chemical and Functional Properties of GSK J5 HCl and Related Compounds
Compound | Chemical Identifier | Status | Primary Research Function | Solubility |
---|---|---|---|---|
GSK J5 HCl | CAS 1797983-32-4; PubChem CID 126456082 | Inactive isomer | Negative control for GSK J4 experiments | 50 mM in DMSO |
GSK J4 | CAS 1373423-53-0 | Active prodrug | JMJD3/UTX inhibition after hydrolysis | 22.7 mg/mL in DMSO |
GSK J1 | CAS 1373422-62-7 | Active acid | Direct enzymatic inhibition (low cell permeability) | Limited aqueous |
GSK J2 | CAS 1394854-51-3 (free base) | Inactive acid | Control for GSK J1 | Soluble in DMSO |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7